molecular formula C9H17ClN2O4S B2428582 1,1-Dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride CAS No. 2408946-94-9

1,1-Dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride

Cat. No. B2428582
CAS RN: 2408946-94-9
M. Wt: 284.76
InChI Key: CSBCLBAGSAQEKS-PGMKYVDRSA-N
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Description

This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The pyrrolidine ring, for example, could undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its stereochemistry .

Scientific Research Applications

Synthesis and Biological Characterization

Compounds synthesized via the interaction of 3-chloroacetylthiazolidine-4-carboxylic acid methyl ester with 2-, 3-, and 4-aminopyridines, including derivatives of thiazolidine-4-carboxylic acid, have shown significant influence on learning and memory processes in experimental animals. These N-acyl-thiazolidine-4-carboxylic acid derivatives can affect the central cholinergic system (Krichevskii et al., 2007).

Antioxidant Activity

A series of novel pyrrolo[1,2-c]thiazole derivatives have been synthesized, exhibiting potent antioxidant activities. These include 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Some of these compounds have shown antioxidant activity greater than that of ascorbic acid (Tumosienė et al., 2019).

Antimicrobial Activity

Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been synthesized and shown to exhibit interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv, suggesting their potential as antimycobacterial agents (Nural et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds containing a pyrrolidine ring are often involved in a wide range of biological activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Pyrrolidine derivatives are a significant area of research in medicinal chemistry .

properties

IUPAC Name

1,1-dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S.ClH/c12-9(13)8-3-5-11(16(8,14)15)6-7-2-1-4-10-7;/h7-8,10H,1-6H2,(H,12,13);1H/t7-,8?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBCLBAGSAQEKS-PGMKYVDRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCC(S2(=O)=O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CN2CCC(S2(=O)=O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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